molecular formula C12H17ClN2O4S B1371711 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride CAS No. 1214687-37-2

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride

Cat. No.: B1371711
CAS No.: 1214687-37-2
M. Wt: 320.79 g/mol
InChI Key: FPFWHLIEAMHWKR-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C12H17ClN2O4S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an aminophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Aminophenyl Group: The aminophenyl group is attached through nucleophilic substitution reactions, often using aniline derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonyl group and the formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as piperidine-2-carboxylic acid or piperidine-4-carboxylic acid.

    Sulfonyl Compounds: Compounds with similar sulfonyl groups but different core structures, such as sulfonylureas or sulfonamides.

    Aminophenyl Compounds: Compounds with similar aminophenyl groups but different functional groups, such as 3-aminophenylacetic acid or 3-aminophenylboronic acid.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16;/h3-5,8,11H,1-2,6-7,13H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFWHLIEAMHWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
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1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
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1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
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1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
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1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride

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